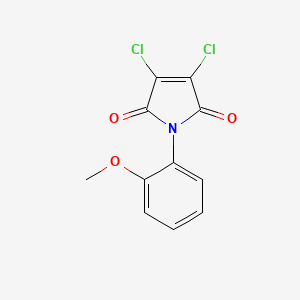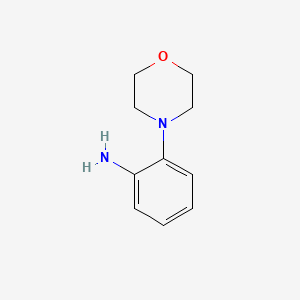![molecular formula C10H11NO4 B1348993 (R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid CAS No. 723284-85-3](/img/structure/B1348993.png)
(R)-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid
Overview
Description
®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid is a chiral amino acid derivative featuring a benzo[d][1,3]dioxole moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo[d][1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to interact with their targets and cause changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have shown potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cell lines .
Action Environment
The compound is recommended to be stored at -80°c for up to 6 months, and at -20°c for up to 1 month .
Biochemical Analysis
Biochemical Properties
®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins . The interaction with COX enzymes suggests that ®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid may have anti-inflammatory properties. Additionally, this compound can form hydrogen bonds with protein residues, influencing its binding affinity and specificity .
Cellular Effects
The effects of ®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cell lines, such as HeLa and A549 cells . This apoptotic effect is mediated through the activation of cell signaling pathways that lead to cell cycle arrest and programmed cell death. Furthermore, ®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid can influence gene expression and cellular metabolism, potentially altering the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, ®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the activity of COX enzymes, reducing the production of pro-inflammatory prostaglandins . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to its biological activities and potential therapeutic applications.
Temporal Effects in Laboratory Settings
The stability and degradation of ®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid in laboratory settings are important considerations for its use in research and potential therapeutic applications. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light and heat . Long-term studies in vitro and in vivo have demonstrated that ®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid can have sustained effects on cellular function, including prolonged inhibition of COX enzyme activity and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of ®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid vary with different dosages in animal models. At low doses, it has been observed to have anti-inflammatory and anti-tumor effects without significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, ®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid may affect metabolic flux and metabolite levels, potentially altering cellular energy balance and redox status .
Transport and Distribution
The transport and distribution of ®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s pharmacokinetics and pharmacodynamics, determining its therapeutic potential and side effects .
Subcellular Localization
The subcellular localization of ®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The presence of targeting signals or post-translational modifications may direct it to specific cellular compartments or organelles, influencing its biological effects. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with benzo[d][1,3]dioxole, which is a valuable starting material for various bioactive compounds.
Formation of Intermediate: The benzo[d][1,3]dioxole is subjected to a Claisen-Schmidt reaction with an appropriate aldehyde to form a chalcone intermediate.
Final Product: The resulting product is then purified and characterized to obtain ®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential anticancer agents.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have shown anticancer activity.
Aristolochic acids: Naturally occurring compounds with similar structural skeletons and chemical properties.
Uniqueness
®-3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid is unique due to its chiral nature and the presence of both an amino group and a benzo[d][1,3]dioxole moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7H,4-5,11H2,(H,12,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWMFJZOSZPAHI-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353310 | |
| Record name | (3R)-3-Amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
723284-85-3 | |
| Record name | (3R)-3-Amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)

![4-[(2-Chlorobenzyl)oxy]aniline](/img/structure/B1348942.png)
![4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1348944.png)

![{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid](/img/structure/B1348948.png)
![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348954.png)




